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molecular formula C10H7Cl2N3O B8739406 2,4-Dichloro-6-(3-methoxyphenyl)-1,3,5-triazine

2,4-Dichloro-6-(3-methoxyphenyl)-1,3,5-triazine

Cat. No. B8739406
M. Wt: 256.08 g/mol
InChI Key: HKTVXKJUBKZIFP-UHFFFAOYSA-N
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Patent
US09321735B2

Procedure details

A solution of 1-iodo-2-fluorobenzene (2.22 g, 10 mmol) in THF (15 mL) was cooled in a dry-ice/acetone bath and then treated dropwise with a solution of nBuLi in cyclohexane (5 mL, 2M, 10 mmol) under nitrogen. The mixture was stirred cold for 30 minutes and then transferred by cannula into a solution of cyanuric chloride (1.84 g, 10 mmol) in THF (20 mL) along with a rinse with THF (5 mL). The mixture was stirred cold for 10 minutes and then allowed to warm to room temperature for 2 hours. The reaction was poured into a mixture of saturated sodium bicarbonate (25 mL) and water (25 mL) and stirred for 15 minutes. Treated with hexanes (50 mL), shaken in a separatory funnel and separated layers. The organic layer was dried over magnesium sulfate, filtered and concentrated on a rotary evaporator to yield yellow oil. The oil was diluted with a small amount of dichloromethane and loaded onto 100 g of silica gel. The silica gel was eluted with 10% ethyl acetate/hexanes. The appropriate fractions were concentrated on a rotary evaporator to yield slightly yellow oil. The oil was diluted with chloroform and loaded onto 100 g of silica gel. The silica gel was eluted with ethyl acetate/hexanes (2.5%, 5%, 7.5%). The appropriate fractions were concentrated on a rotary evaporator to yield 2,4-dichloro-6-(2-fluorophenyl)-1,3,5-triazine (VIII) as a white solid (0.842 g). ESI/MS 244.0, 246.0, 248.0 (M+H).
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.84 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1F.[Li]CCCC.C1CCCCC1.[N:20]1[C:27](Cl)=[N:26][C:24]([Cl:25])=[N:23][C:21]=1[Cl:22].C1C[O:32][CH2:31]C1>ClCCl.C(Cl)(Cl)Cl>[Cl:22][C:21]1[N:23]=[C:24]([Cl:25])[N:26]=[C:27]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([O:32][CH3:31])[CH:3]=2)[N:20]=1

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
IC1=C(C=CC=C1)F
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
1.84 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred cold for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
a rinse with THF (5 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred cold for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The reaction was poured into a mixture of saturated sodium bicarbonate (25 mL) and water (25 mL)
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
Treated with hexanes (50 mL)
STIRRING
Type
STIRRING
Details
shaken in a separatory funnel
CUSTOM
Type
CUSTOM
Details
separated layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield yellow oil
WASH
Type
WASH
Details
The silica gel was eluted with 10% ethyl acetate/hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The appropriate fractions were concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield slightly yellow oil
WASH
Type
WASH
Details
The silica gel was eluted with ethyl acetate/hexanes (2.5%, 5%, 7.5%)
CONCENTRATION
Type
CONCENTRATION
Details
The appropriate fractions were concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.842 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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